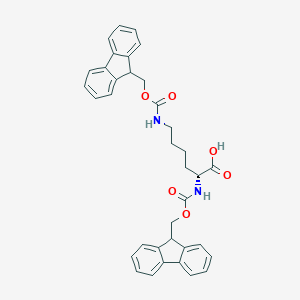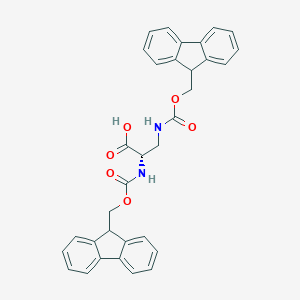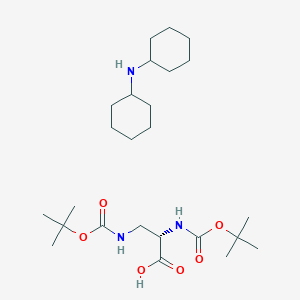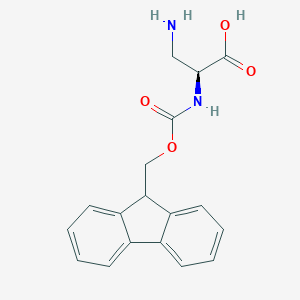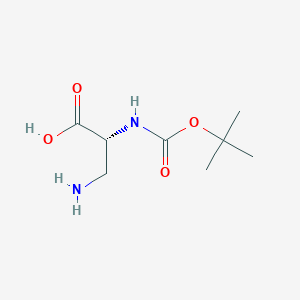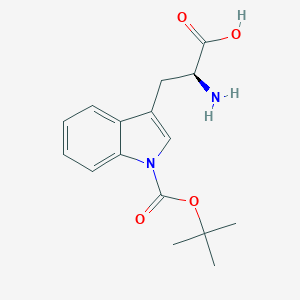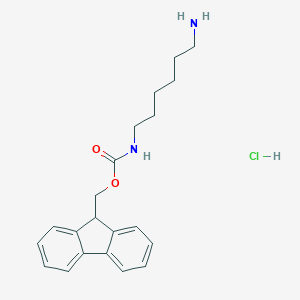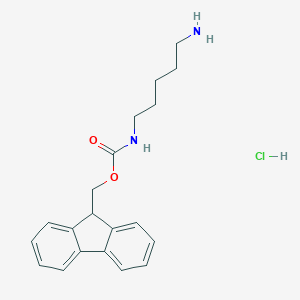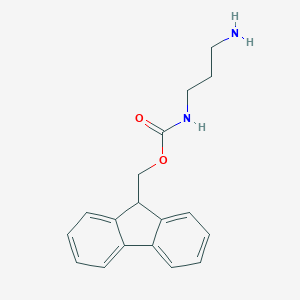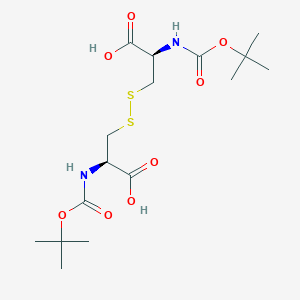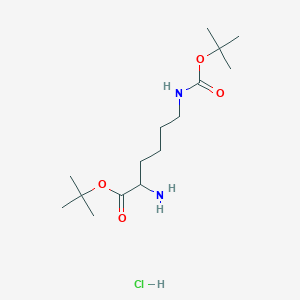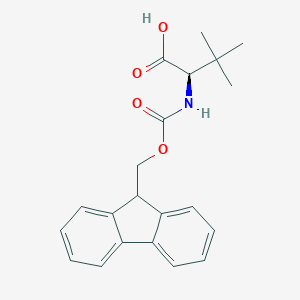
Fmoc-D-tert-leucine
Vue d'ensemble
Description
Fmoc-D-tert-leucine, also known as 9-fluorenylmethoxycarbonyl-D-tert-leucine, is a derivative of the amino acid D-tert-leucine. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of peptide chains.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-tert-leucine is extensively used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of D-tert-leucine into peptide chains, which can enhance the stability and bioactivity of the resulting peptides.
Biology and Medicine: In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as inhibitors or activators of biological pathways, making them valuable tools in drug discovery and development.
Industry: In the pharmaceutical industry, this compound is used in the production of therapeutic peptides and peptide-based drugs. Its incorporation into peptide sequences can improve the pharmacokinetic properties of the drugs, such as increased resistance to enzymatic degradation.
Mécanisme D'action
Target of Action
Fmoc-D-tert-leucine, also known as Fmoc-Tle-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the peptide bond formation process . This compound has also been used in the discovery of potent antagonists of the antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for cancer treatment .
Mode of Action
This compound acts as a protecting group for the amino groups of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds . The Fmoc group is base-labile and is typically removed using a solution of piperidine .
Biochemical Pathways
The use of this compound in peptide synthesis involves complex self-assembly pathways . These pathways allow the same set of biomolecules to form different self-assembly states by avoiding thermodynamic pitfalls . The assemblies nucleate using non-classical or classical nucleation routes into distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures .
Pharmacokinetics
The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . This stability is crucial for its role in peptide synthesis, as it allows for the selective removal of the Fmoc group without disturbing other parts of the molecule .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . This protection allows for the selective activation and coupling of amino acids, facilitating the formation of peptide bonds . The resulting peptides can be of significant size and complexity, making this compound a valuable resource for research in the post-genomic world .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Fmoc group is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, including the temperature and pH, can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the presence of other reactive groups in the reaction environment can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Fmoc-D-tert-leucine plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds . It interacts with various enzymes and proteins during peptide synthesis. The Fmoc group is removed by base, and piperidine is usually preferred for this process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide bond formation. The Fmoc group protects the amino group during peptide synthesis, and its removal allows the amino group to participate in peptide bond formation . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The Fmoc group is stable under certain conditions, but it can be removed by base, allowing the amino group to participate in reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways involving this compound is currently limited.
Transport and Distribution
This compound is transported and distributed within cells during the process of peptide synthesis . It may interact with transporters or binding proteins during this process. Detailed information on the transport and distribution of this compound within cells and tissues is currently limited.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-tert-leucine typically involves the protection of the amino group of D-tert-leucine with the Fmoc group. This is achieved through the reaction of D-tert-leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-D-tert-leucine primarily undergoes reactions related to peptide synthesis, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions.
Comparaison Avec Des Composés Similaires
Fmoc-L-tert-leucine: The L-isomer of Fmoc-D-tert-leucine, used similarly in peptide synthesis.
Fmoc-D-leucine: Another Fmoc-pro
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHGJIGTNUNNC-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359659 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198543-64-5 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


